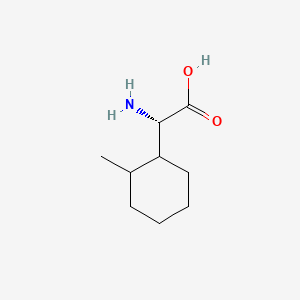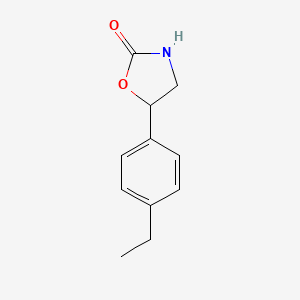
5-(4-Ethylphenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethylphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are a group of synthetic antibiotics characterized by a 2-oxazolidone ring structure. These compounds have gained significant attention due to their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria .
Vorbereitungsmethoden
The synthesis of 5-(4-Ethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol. This method allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds . Another method involves the microwave-assisted synthesis, which provides improved yields and reduces reaction times. This method typically involves the treatment of amino alcohols with ethyl carbonate or carbon disulfide under specific microwave reaction conditions .
Analyse Chemischer Reaktionen
5-(4-Ethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
5-(4-Ethylphenyl)oxazolidin-2-one has several scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . In biology and medicine, oxazolidinones, including this compound, are studied for their antibacterial properties. They are effective against a wide range of multidrug-resistant Gram-positive bacteria, making them valuable in the treatment of infections caused by these pathogens . Additionally, the compound is used in the development of new antibiotics and drug delivery systems .
Wirkmechanismus
The mechanism of action of 5-(4-Ethylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets of the compound include the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome .
Vergleich Mit ähnlichen Verbindungen
5-(4-Ethylphenyl)oxazolidin-2-one can be compared with other oxazolidinones such as linezolid, tedizolid, and sutezolid. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties. For instance, linezolid is known for its effectiveness against vancomycin-resistant Enterococcus and methicillin-resistant Staphylococcus aureus, while tedizolid has enhanced potency and a longer half-life . The unique feature of this compound is its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Linezolid
- Tedizolid
- Sutezolid
- Radezolid
- Contezolid
- Posizolid
- Delpazolid
- TBI-223
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-(4-ethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)10-7-12-11(13)14-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
JJCNHKYQJIOESY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2CNC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


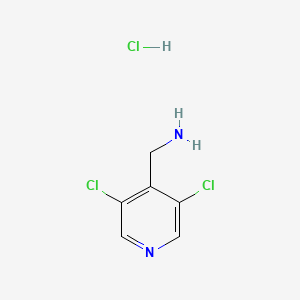
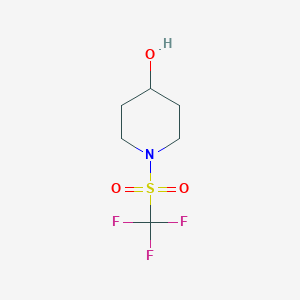
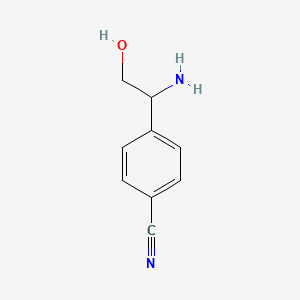
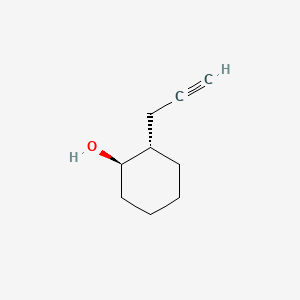
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
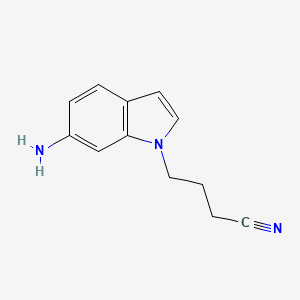

![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
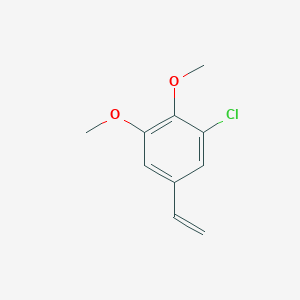
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
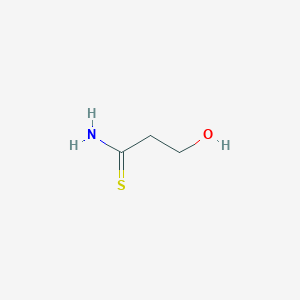
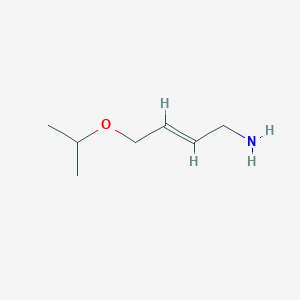
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)
